molecular formula C19H21FN2O5S B2837574 3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide CAS No. 922041-04-1

3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide

Cat. No.: B2837574
CAS No.: 922041-04-1
M. Wt: 408.44
InChI Key: ZVCHEWJHOOGMKB-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide involves multiple steps, each requiring specific reaction conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of methoxy and fluoro groups allows for selective oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The aromatic ring in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methoxy groups can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating specific biochemical pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and oxazepine-containing molecules. Compared to these compounds, 3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties.

Biological Activity

3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines various functional groups that may enhance its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈F N₃ O₃ S. The compound features a sulfonamide group linked to a benzene ring and a tetrahydrobenzoxazepine derivative. The presence of fluorine and methoxy groups contributes to its chemical properties and potential interactions with biological targets .

Anticancer Properties

Research indicates that compounds similar to 3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest . The mechanism may involve the modulation of key signaling pathways associated with cancer progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory diseases .

The mechanism of action for 3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) involves interactions with specific molecular targets such as enzymes or receptors. The fluoro and methoxy groups enhance binding affinity and selectivity towards these targets. For instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It may interact with receptors that regulate inflammatory processes or cell growth .

Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with IC50 values significantly lower than those of standard chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .

Study 2: Inflammatory Response

Another study focused on the anti-inflammatory effects in a mouse model of arthritis. Administration of the compound resulted in reduced swelling and inflammation markers compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .

Data Table: Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation and induces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels and inflammation in animal models
Enzyme InhibitionTargets specific metabolic enzymes

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S/c1-19(2)11-27-17-9-12(5-7-15(17)22(3)18(19)23)21-28(24,25)13-6-8-16(26-4)14(20)10-13/h5-10,21H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCHEWJHOOGMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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